molecular formula C10H16N4 B14704014 Pentanenitrile, 2,2'-azobis- CAS No. 22909-93-9

Pentanenitrile, 2,2'-azobis-

Cat. No.: B14704014
CAS No.: 22909-93-9
M. Wt: 192.26 g/mol
InChI Key: WDHFRWNUJIDVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Pentanenitrile, 2,2’-azobis- involves the reaction of 2-amino-2,4-dimethylpentanenitrile with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide. The reaction is typically carried out at temperatures ranging from -10°C to 30°C . The process involves several steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Pentanenitrile, 2,2’-azobis- involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, particularly polymerization. The compound enhances caspase-dependent apoptosis by generating free radicals that interact with cellular components .

Comparison with Similar Compounds

Pentanenitrile, 2,2’-azobis- is similar to other azo initiators, such as 2,2’-azobis(2-methylbutyronitrile) and 1,1’-azobis(cyclohexanecarbonitrile). it has unique properties that make it suitable for specific applications:

Similar compounds include:

Properties

CAS No.

22909-93-9

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-(1-cyanobutyldiazenyl)pentanenitrile

InChI

InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3

InChI Key

WDHFRWNUJIDVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)N=NC(CCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.